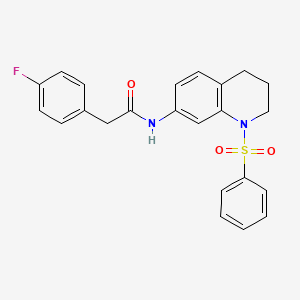
2-(4-fluorophenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-fluorophényl)-N-(1-(phénylsulfonyl)-1,2,3,4-tétrahydroquinolin-7-yl)acétamide est un composé organique avec une structure complexe qui comprend un groupe fluorophényle, un groupe phénylsulfonyle et une partie tétrahydroquinoléine
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 2-(4-fluorophényl)-N-(1-(phénylsulfonyl)-1,2,3,4-tétrahydroquinolin-7-yl)acétamide implique généralement plusieurs étapes, en commençant par la préparation du noyau tétrahydroquinoléine. Cela peut être réalisé par une réaction de Pictet-Spengler, où un aldéhyde aromatique réagit avec une amine en présence d'un catalyseur acide pour former le cycle tétrahydroquinoléine.
Ensuite, le groupe phénylsulfonyle est introduit par une réaction de sulfonylation, où l'intermédiaire tétrahydroquinoléine réagit avec un chlorure de sulfonyle en présence d'une base telle que la pyridine. Enfin, le groupe fluorophényle est attaché par une réaction de substitution nucléophile, où l'intermédiaire réagit avec un dérivé de fluorobenzène en conditions basiques.
Méthodes de production industrielle : Dans un contexte industriel, la production du 2-(4-fluorophényl)-N-(1-(phénylsulfonyl)-1,2,3,4-tétrahydroquinolin-7-yl)acétamide peut impliquer des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs haute pression, de systèmes à flux continu et de techniques de purification avancées
Analyse Des Réactions Chimiques
Types of Reactions: N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The tetrahydroquinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The fluorophenylacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted fluorophenylacetamide derivatives.
Applications De Recherche Scientifique
N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(4-FLUOROPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with amino acid residues in proteins, leading to the inhibition of enzyme activity. The fluorophenylacetamide group can enhance the compound’s binding affinity to its target, thereby increasing its potency.
Comparaison Avec Des Composés Similaires
N-Butyl-Benzenesulfonamide: Shares the benzenesulfonyl group but lacks the tetrahydroquinoline and fluorophenylacetamide moieties.
Benzenesulfonamide Derivatives: These compounds have similar structural features but differ in their specific substituents and biological activities.
Uniqueness: N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(4-FLUOROPHENYL)ACETAMIDE is unique due to its combination of a benzenesulfonyl group, a tetrahydroquinoline moiety, and a fluorophenylacetamide group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C23H21FN2O3S |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H21FN2O3S/c24-19-11-8-17(9-12-19)15-23(27)25-20-13-10-18-5-4-14-26(22(18)16-20)30(28,29)21-6-2-1-3-7-21/h1-3,6-13,16H,4-5,14-15H2,(H,25,27) |
Clé InChI |
ARWRYELKDKPNCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


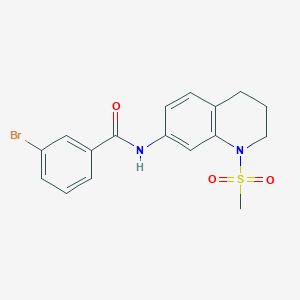

![7-(4-bromophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260572.png)
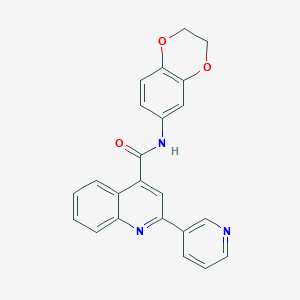
![N1-(2,6-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260581.png)
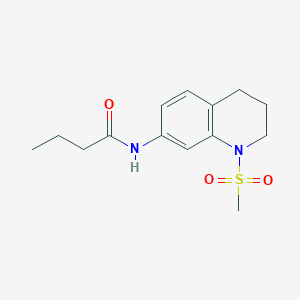
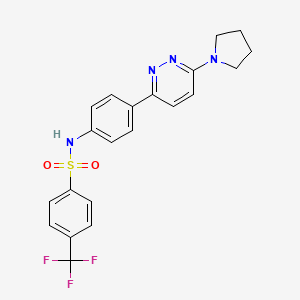
![N-(4-chlorobenzyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260601.png)

![7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260611.png)
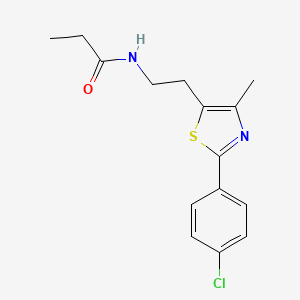
![N1-(4-chlorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260624.png)
![6-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11260629.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B11260637.png)
